molecular formula C26H25BrN4O2 B303762 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303762
分子量: 505.4 g/mol
InChIキー: MVOOOTIFTLKMQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BMS-986142, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. BMS-986142 belongs to the class of Janus kinase (JAK) inhibitors, which are being studied for their efficacy in treating a range of autoimmune and inflammatory diseases.

作用機序

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by selectively inhibiting the activity of JAK1, which is one of the four JAK enzymes involved in the signaling pathways that lead to inflammation and immune system activation. By blocking JAK1 activity, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the production of pro-inflammatory cytokines and other molecules that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce joint inflammation and damage, as well as improve overall joint function. In addition, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce skin inflammation and improve skin lesions in animal models of psoriasis.

実験室実験の利点と制限

One of the main advantages of 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its selectivity for JAK1, which makes it a potentially safer and more effective alternative to non-selective JAK inhibitors. However, one of the limitations of 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for research on 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective JAK inhibitors that can be used to treat a wider range of autoimmune and inflammatory diseases. Another area of interest is the development of combination therapies that can enhance the efficacy of JAK inhibitors like 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors in clinical settings.

合成法

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis starts with the preparation of 4-bromobenzaldehyde, which is then reacted with morpholine to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-chloro-4,5-diphenylpyridazine to form the corresponding pyridazine derivative. The pyridazine derivative is then reacted with 2-cyanoacetamide to form the final product, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

科学的研究の応用

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors like 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activation.

特性

製品名

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C26H25BrN4O2

分子量

505.4 g/mol

IUPAC名

2-amino-4-(4-bromophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25BrN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2

InChIキー

MVOOOTIFTLKMQC-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

正規SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。